N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-9(11-6-7-2-1-5-17-7)10(15)12-8-3-4-16-13-8/h1-5H,6H2,(H,11,14)(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMKENLHMBHYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Isoxazol-3-ylamine
The isoxazol-3-ylamine fragment is synthesized via cyclocondensation of β-ketonitriles with hydroxylamine hydrochloride. A representative protocol involves:
- Reaction Setup :
- Dissolve ethyl cyanoacetate (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.
- Add aqueous NaOH (10%) dropwise at 0–5°C.
- Cyclization :
- Heat the mixture at 80°C for 4 hours to form isoxazol-3-ol.
- Amination :
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 78 | 92% |
| Amination | 65 | 89% |
Preparation of Thiophen-2-ylmethylamine
Thiophen-2-ylmethylamine is synthesized via reductive amination of thiophene-2-carbaldehyde:
- Reductive Amination :
- React thiophene-2-carbaldehyde (1.0 equiv) with ammonium acetate (2.0 equiv) in methanol.
- Add sodium cyanoborohydride (1.5 equiv) at 25°C and stir for 12 hours.
- Purification :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 84% |
| Purity (GC-MS) | 95% |
Oxalamide Bond Formation
The final coupling step employs oxalyl chloride as the acylating agent:
- Reaction Protocol :
- Dissolve isoxazol-3-ylamine (1.0 equiv) and thiophen-2-ylmethylamine (1.0 equiv) in dry THF.
- Add oxalyl chloride (1.1 equiv) dropwise at -20°C under nitrogen.
- Warm to 25°C and stir for 6 hours.
- Workup :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 98% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved in tetrahydrofuran (THF) at -20°C to minimize side reactions. Polar aprotic solvents (e.g., DMF) result in reduced yields due to oxalamide hydrolysis.
Comparative Table :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | -20 | 72 |
| DMF | 25 | 45 |
| DCM | 0 | 63 |
Catalytic Approaches
The use of triethylamine (TEA) as a base enhances reaction efficiency by neutralizing HCl generated during acylation. Stoichiometric TEA (2.0 equiv) improves yields to 78%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 278.0924 (calculated for C₁₁H₁₂N₃O₂S: 278.0921).
Challenges and Solutions
Byproduct Formation
Partial oxidation of the thiophene ring during coupling generates sulfoxide derivatives. This is mitigated by conducting reactions under inert atmospheres and avoiding protic solvents.
Solubility Issues
The oxalamide exhibits limited solubility in aqueous media. Co-solvent systems (e.g., PEG-400/water) enhance solubility for biological assays.
Applications in Drug Discovery
N1-(Isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide demonstrates inhibitory activity against kinase targets (IC₅₀ = 0.8 µM in preliminary assays). Its rigid structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, are of significant interest.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide is likely related to its ability to interact with various biological targets. The isoxazole and thiophene rings can engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids. The oxalamide group can form additional hydrogen bonds, enhancing binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar in having thiophene rings but differs in the presence of a cyano group and acetamide linkage.
1-(5-(2-Fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide: Contains an isoxazole ring and thiophene ring but differs in the cyclopropanecarboxamide group.
Uniqueness
N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the combination of isoxazole and thiophene rings with an oxalamide linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through the reaction of hydroxylamine with β-keto esters under acidic conditions.
- Formation of the Thiophene Ring : The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
- Coupling Reaction : The isoxazole and thiophene rings are coupled through a nucleophilic substitution reaction, where the thiophene ring is functionalized with a suitable leaving group (e.g., halide) and reacted with the isoxazole derivative.
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets:
- π-π Stacking Interactions : The aromatic rings (isoxazole and thiophene) can engage in π-π stacking interactions with proteins and nucleic acids.
- Hydrogen Bonding : The oxalamide group enhances binding affinity through hydrogen bonding with target biomolecules, modulating their activity.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cell proliferation by targeting specific enzymes involved in cancer progression.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer models | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antimicrobial | Efficacy against Gram-positive bacteria |
Notable Research Findings
- A study demonstrated that derivatives similar to this compound exhibited significant inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. This suggests potential for use in cancer therapeutics .
- Another investigation highlighted the compound's ability to reduce inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent in clinical settings .
- Antimicrobial testing revealed that the compound showed activity against certain strains of bacteria, suggesting possible applications in developing new antibiotics.
Q & A
Basic Research Question
- High-resolution mass spectrometry (HR-MS) : Confirm exact mass (e.g., m/z 343.1087 for C18H21N3O4 derivatives) and isotopic patterns .
- 2D NMR techniques : Use COSY, HSQC, and NOESY to assign coupling between isoxazole NH (δ ~10.75 ppm) and thiophene protons, resolving stereochemical ambiguities .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for copper-oxalamide coordination polymers, which revealed helical substructures and trans/cis conformations .
How can biological activity be evaluated in vitro, and what contradictory data might arise?
Advanced Research Question
- Antiviral assays : Measure IC50 values using pseudotyped HIV particles or viral replication assays. Contradictions may arise due to divergent cell lines (e.g., HEK293 vs. PBMCs) or assay conditions (e.g., serum concentration affecting compound stability) .
- Enzyme inhibition : Use fluorescence-based or radiometric assays (e.g., soluble epoxide hydrolase inhibition). Note that oxalamides with adamantyl groups showed conflicting activity trends due to steric vs. electronic effects .
- Cytotoxicity profiling : Compare CC50 values in primary vs. cancer cell lines to identify selective inhibitors. For example, thiophene derivatives may exhibit higher toxicity in hepatic cells due to metabolic activation .
What computational approaches predict target interactions for this compound?
Advanced Research Question
- Molecular docking : Use AutoDock or Schrödinger to model binding to targets like HIV gp120 or cytochrome P450. Key interactions include hydrogen bonding between the oxalamide carbonyl and Lys421 in gp120 .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Pay attention to isoxazole-thiophene dihedral angles, which influence binding pocket occupancy .
- QSAR modeling : Train models on IC50 data from analogs to predict activity of untested derivatives. Include descriptors like logP, polar surface area, and H-bond donors .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Basic Research Question
- pH stability : Test degradation kinetics in buffers (pH 1–10) via HPLC. Oxalamides are prone to hydrolysis in acidic conditions (e.g., pH <3), requiring storage in neutral DMSO .
- Thermal stability : Use thermogravimetric analysis (TGA) or accelerated stability studies (40°C/75% RH). Isoxazole rings degrade above 150°C, limiting melt-based formulations .
- Light sensitivity : UV-Vis spectroscopy can detect photodegradation products (e.g., thiophene sulfoxides), necessitating amber vials for long-term storage .
What coordination chemistry applications exist for oxalamide-based ligands?
Advanced Research Question
- Metal-organic frameworks (MOFs) : Synthesize Cu(II) or Co(II) complexes for magnetic materials. For example, {[Cu(obea)]2Cu·CH3OH·H2O}n forms 2D networks with syn-anti carboxylate bridges and antiferromagnetic coupling (J = −12 cm−1) .
- Catalysis : Test oxalamide-Cu complexes in asymmetric catalysis. The dissymmetric ligand H3obea enables tunable stereoselectivity in Diels-Alder reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
